molecular formula C11H10BrClN2 B3295385 6-Bromo-4-chloro-2-isopropyl-quinazoline CAS No. 887592-11-2

6-Bromo-4-chloro-2-isopropyl-quinazoline

Cat. No.: B3295385
CAS No.: 887592-11-2
M. Wt: 285.57 g/mol
InChI Key: DAWTYHPNEPBABH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-isopropyl-quinazoline is a heterocyclic compound with the molecular formula C11H10BrClN2 and a molecular weight of 285.57 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-isopropyl-quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-bromo-4-chlorobenzonitrile with isopropylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-isopropyl-quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-isopropyl-quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,4-dichloroquinazoline
  • 4-Chloro-2-isopropylquinazoline
  • 6-Bromo-4-chloroquinazoline

Uniqueness

6-Bromo-4-chloro-2-isopropyl-quinazoline is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

6-bromo-4-chloro-2-propan-2-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2/c1-6(2)11-14-9-4-3-7(12)5-8(9)10(13)15-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWTYHPNEPBABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695394
Record name 6-Bromo-4-chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887592-11-2
Record name 6-Bromo-4-chloro-2-(propan-2-yl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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